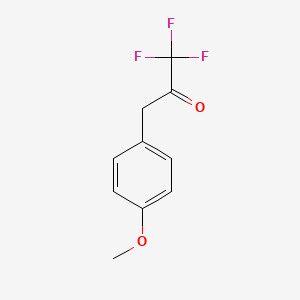

3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Descripción general

Descripción

3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, also known as 4-methoxyphenyl-trifluoropropanone, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet smell, and is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. It is also used as a solvent for the synthesis of polymers and other materials.

Aplicaciones Científicas De Investigación

Organic Synthesis and Mechanistic Studies

One significant area of application is in the study of nucleophilic substitution and elimination reactions. Toteva and Richard (1996) investigated the reactions of derivatives of 1-(4-methoxyphenyl)-3-methyl-3-butyl in aqueous solutions, providing insights into the behavior of tertiary carbocations in solvent mixtures like trifluoroethanol/water. This research contributes to understanding the mechanisms of chemical reactions involving similar compounds (Toteva & Richard, 1996).

Additionally, the compound's derivatives have been explored for their reactivity under specific conditions. Tsuruta et al. (1985) described the α-chlorination of aryl ketones, including derivatives of 3-(4-methoxyphenyl)-1,1,1-trifluoro-2-propanone, using manganese(III) acetate in the presence of chloride ion, showcasing its utility in synthetic organic chemistry (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Material Science and Polymer Research

In the realm of material science, the compound finds application in the synthesis of novel materials. For instance, Kim, Robertson, and Guiver (2008) reported on the development of sulfonated poly(arylene ether sulfone) copolymers, utilizing derivatives of 3-(4-methoxyphenyl)-1,1,1-trifluoro-2-propanone as key intermediates. These copolymers exhibit promising properties for use as polyelectrolyte membranes in fuel cells, demonstrating the compound's role in advancing materials for energy applications (Kim, Robertson, & Guiver, 2008).

Photophysical Studies

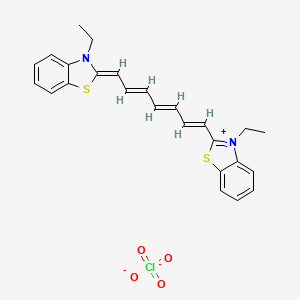

The compound and its derivatives are also subjects of photophysical studies. Singh and Kanvah (2000) explored the fluorescence and fluorescence probe properties of diarylbutadienes derivatives, shedding light on the effects of microheterogeneous media on fluorescence behaviors. This research has implications for the development of fluorescent probes and sensors, illustrating the versatility of 3-(4-methoxyphenyl)-1,1,1-trifluoro-2-propanone derivatives in scientific investigations (Singh & Kanvah, 2000).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a key mediator of various cellular processes, including inflammation and arthritis .

Mode of Action

Compounds with similar structures have been found to inhibit the activation of stat3, thereby exerting anti-inflammatory and anti-arthritic activities . They may also affect calcium channels and muscarinic receptors .

Biochemical Pathways

The compound may affect the STAT3 pathway, which plays a crucial role in inflammatory responses . By inhibiting the activation of STAT3, the compound could potentially suppress pro-inflammatory responses and alleviate symptoms of conditions like arthritis .

Pharmacokinetics

Similar compounds have been found to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

The result of the compound’s action could potentially be the inhibition of pro-inflammatory responses, thereby alleviating symptoms of conditions like arthritis . .

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMHLXFFVYFSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381798 | |

| Record name | 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

22102-10-9 | |

| Record name | 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pentanoylcarbamothioyl)amino]benzoic acid](/img/structure/B1621217.png)

![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)